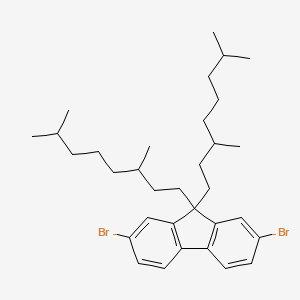
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene is an organic compound with the molecular formula C33H48Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions and two 3,7-dimethyloctyl groups at the 9 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene typically involves the bromination of 9,9-bis(3,7-dimethyloctyl)fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through reactions such as Suzuki coupling and Stille coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Stille Coupling: This reaction uses organotin compounds as reagents and is catalyzed by palladium.
Major Products Formed
The major products formed from these reactions depend on the substituents introduced during the coupling reactions. For example, Suzuki coupling can yield various substituted fluorenes, which are valuable intermediates in the synthesis of conjugated polymers .
Scientific Research Applications
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene has several scientific research applications, including:
Organic Electronics: It is used in the synthesis of polymer semiconductors, which are essential components of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Conjugated Polymers: It is used in the preparation of conjugated polymers, which have applications in light-emitting devices, sensors, and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene in organic electronics involves its ability to facilitate charge transport. The presence of bromine atoms and alkyl groups enhances the compound’s solubility and processability, making it suitable for use in solution-based fabrication techniques. The molecular structure allows for efficient π-π stacking interactions, which are crucial for charge mobility in conjugated polymers .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Similar in structure but with octyl groups instead of 3,7-dimethyloctyl groups.
2,7-Dibromo-9,9-dihexylfluorene: Contains hexyl groups instead of 3,7-dimethyloctyl groups.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Lacks the long alkyl chains, making it less soluble and processable.
Uniqueness
2,7-Dibromo-9,9-bis(3,7-dimethyloctyl)-9H-fluorene is unique due to the presence of 3,7-dimethyloctyl groups, which enhance its solubility and processability compared to other similar compounds. This makes it particularly valuable in the fabrication of solution-processed organic electronic devices .
Properties
Molecular Formula |
C33H48Br2 |
|---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis(3,7-dimethyloctyl)fluorene |
InChI |
InChI=1S/C33H48Br2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3 |
InChI Key |
ZYVVOYHQVKQGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


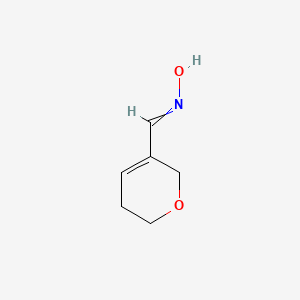
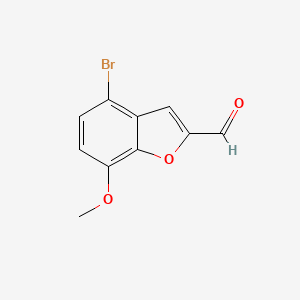
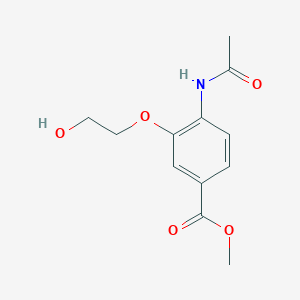
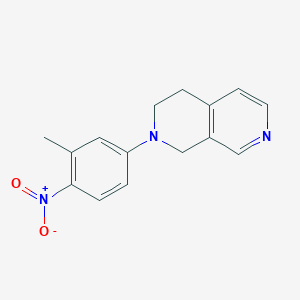
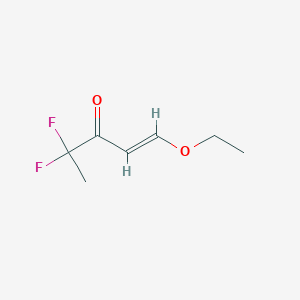
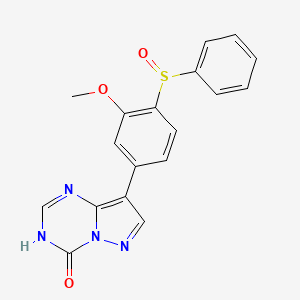
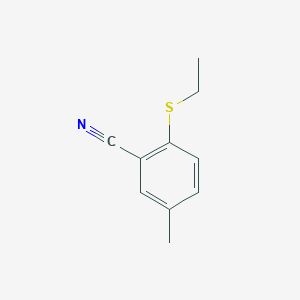
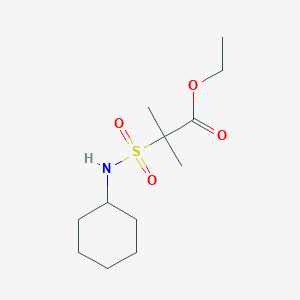
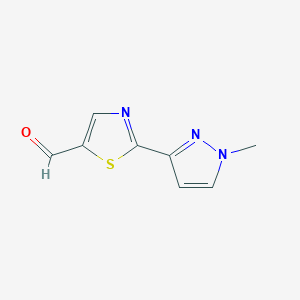
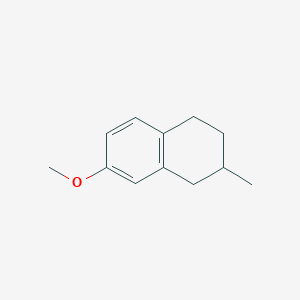
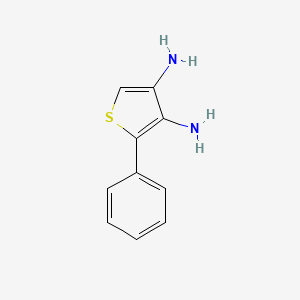
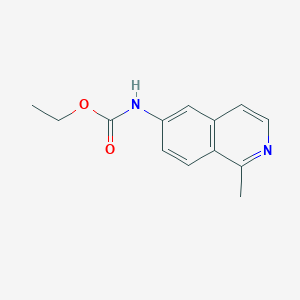
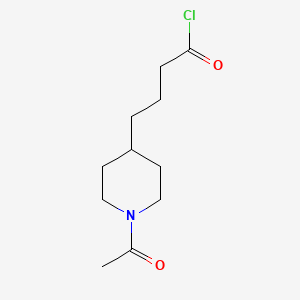
![2,3-Dimethyl-8-(2,6-dimethylbenzylamino)imidazo[1,2-a]pyridine](/img/structure/B8353310.png)
